Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and iodo groups, making it a valuable intermediate in various chemical syntheses. The presence of the difluoromethyl group enhances its chemical stability and biological activity, while the iodo group provides a site for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole-4-carboxylate with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized by employing catalysts and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, while the iodo group facilitates its incorporation into larger molecular frameworks. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the iodo group.
5-Difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: Contain difluoromethyl groups but differ in the core structure.
Uniqueness
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate is unique due to the presence of both difluoromethyl and iodo groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H7F2IN2O2 |
---|---|
Molecular Weight |
316.04 g/mol |
IUPAC Name |
ethyl 1-(difluoromethyl)-3-iodopyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F2IN2O2/c1-2-14-6(13)4-3-12(7(8)9)11-5(4)10/h3,7H,2H2,1H3 |
InChI Key |
IFURDEQJUGYVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.